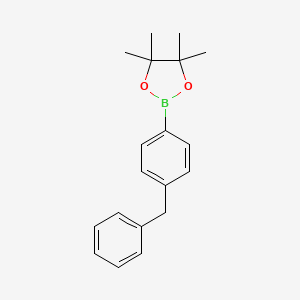

4-Benzylphenylboronic acid pinacol ester

Vue d'ensemble

Description

4-Benzylphenylboronic acid pinacol ester is an aryl boronic acid ester that is majorly used in organic synthesis . It is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several steps. .

Molecular Structure Analysis

The molecular formula of this compound is C19H23BO2 . It has a linear formula of C19H23BO3 and a formula weight of 310.20 .

Physical and Chemical Properties Analysis

This compound is a white solid . It has a melting point of 81-85 °C (lit.) . Its exact mass and monoisotopic mass are 294.1791101 g/mol .

Applications De Recherche Scientifique

Synthèse organique

4-Benzylphenylboronic acid pinacol ester: est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape clé dans la création de molécules organiques complexes. La stabilité et la réactivité de l'ester en font un candidat idéal pour la synthèse de produits pharmaceutiques, de polymères et de matériaux de pointe.

Systèmes de délivrance de médicaments

En recherche médicale, ce composé a été utilisé pour créer des nanoparticules multifonctionnelles sensibles aux ROS . Ces nanoparticules sont conçues pour libérer des médicaments en réponse aux espèces réactives de l'oxygène, qui sont abondantes dans les conditions inflammatoires comme la parodontite. Ce système de délivrance ciblée pourrait révolutionner les stratégies de traitement de diverses maladies chroniques.

Science des matériaux

L'ester sert de brique élémentaire dans le développement de nouveaux matériaux. Son rôle dans la protodéboronation catalytique a des implications pour la création de matériaux avec des propriétés spécifiques, telles qu'une durabilité ou une conductivité améliorées. Ce processus est crucial pour faire progresser la science des matériaux et l'ingénierie de solutions innovantes.

Chimie analytique

En chimie analytique, This compound est utilisé pour étudier la cinétique des réactions d'hydrolyse à des niveaux de pH physiologiques . La compréhension de ces réactions est essentielle pour le développement de nouvelles méthodes analytiques et l'amélioration des techniques existantes pour la détection et la quantification des substances.

Science de l'environnement

La sensibilité de ce composé à l'hydrolyse et son profil de réactivité en font un sujet d'intérêt en science de l'environnement . Les chercheurs étudient son comportement dans diverses conditions pour comprendre son impact environnemental à long terme, en particulier son potentiel à contribuer à la pollution ou son utilisation dans la remédiation environnementale.

Recherche agricole

Bien que les applications directes en agriculture ne soient pas bien documentées, le rôle du composé dans la synthèse organique et la science des matériaux pourrait indirectement bénéficier à la recherche agricole. Par exemple, son utilisation dans la création de nouveaux matériaux pourrait conduire au développement de meilleurs pesticides ou engrais plus efficaces et respectueux de l'environnement .

Mécanisme D'action

Target of Action

The primary target of 4-Benzylphenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic ester is transferred from boron to palladium, forming a new Pd-C bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic synthesis, particularly in the formation of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the rate of hydrolysis of boronic esters is strongly influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Benzylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other hydroxyl-containing compounds. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can bind to the active sites of enzymes that contain serine or threonine residues, forming stable complexes that can inhibit or modulate enzyme activity. Additionally, this compound can interact with proteins that have glycosylated residues, affecting their function and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with diols and hydroxyl-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to a gradual decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, this compound can influence metabolite levels by binding to and inhibiting enzymes that regulate their production and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can sequester the compound in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. For instance, this compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propriétés

IUPAC Name |

2-(4-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLGWDLJBAAWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674676 | |

| Record name | 2-(4-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911708-01-5 | |

| Record name | 2-(4-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)